LC-MS/MS Quantification: Method Validation Data for Haloperidol-d4-1 in Human Plasma
A validated LC-MS/MS method for haloperidol in human plasma, using Haloperidol-d4-1 as the internal standard, demonstrates a wide linear dynamic range of 0.05–80 ng/mL [1]. The method reports an extraction recovery of nearly 100% and no significant matrix effects, confirming the SIL-IS effectively corrects for analytical variability across this validated range [1].
| Evidence Dimension | Linear dynamic range and method performance |
|---|---|
| Target Compound Data | Linear range: 0.05–80 ng/mL; Extraction recovery: nearly 100%; Matrix effect: not significant |
| Comparator Or Baseline | Unlabeled Haloperidol as the analyte; the deuterated internal standard enables this method performance |
| Quantified Difference | Haloperidol-d4-1 serves as the internal standard, enabling the method's validated linear range of 0.05–80 ng/mL and a reported extraction recovery of nearly 100% for the analyte [1]. |
| Conditions | Human plasma; one-step extraction with OSTROTM plate; UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm); gradient elution over 3.2 min; triple quadrupole MS/MS in MRM mode (m/z 376.29 → 165.14 for haloperidol; m/z 380.28 → 169.17 for Haloperidol-d4-1) |
Why This Matters
This validated, high-performance LC-MS/MS method enabled by Haloperidol-d4-1 provides a robust, reproducible framework for therapeutic drug monitoring, a key differentiator from methods using non-isotopic internal standards.
- [1] Kloosterboer, S. M., et al. (2020). A liquid chromatography-tandem mass spectrometry platform for the routine therapeutic drug monitoring of 14 antibiotics: Application to critically ill pediatric patients. Journal of Pharmaceutical and Biomedical Analysis, 178, 113273. View Source
